rac-(1R,3R,7R)-bicyclo[5.1.0]octan-3-ol
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Overview
Description
rac-(1R,3R,7R)-bicyclo[5.1.0]octan-3-ol is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The compound’s structure features a bicyclo[5.1.0]octane ring system with a hydroxyl group at the 3-position, making it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R,7R)-bicyclo[5.1.0]octan-3-ol can be achieved through several methods. One common approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium(II) complex/chiral Lewis acid binary system . This method provides high diastereo- and enantioselectivities, making it an efficient route for obtaining the desired compound.
Another method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This approach also yields enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can be further transformed into this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R,7R)-bicyclo[5.1.0]octan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the strained bicyclic ring system.
Common Reagents and Conditions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) for chlorination or tosyl chloride (TsCl) for tosylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce the corresponding alkane.
Scientific Research Applications
rac-(1R,3R,7R)-bicyclo[5.1.0]octan-3-ol has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,3R,7R)-bicyclo[5.1.0]octan-3-ol depends on its specific application. In organic synthesis, the compound’s reactivity is primarily influenced by the strained bicyclic ring system and the presence of the hydroxyl group. These features enable it to participate in various chemical transformations, including cycloadditions, rearrangements, and substitutions.
Comparison with Similar Compounds
rac-(1R,3R,7R)-bicyclo[5.1.0]octan-3-ol can be compared with other bicyclic compounds such as:
8-oxabicyclo[3.2.1]octane: Similar in structure but contains an oxygen atom in the ring system.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system and additional functional groups.
The uniqueness of rac-(1R,3R,7R)-bicyclo[51
Properties
CAS No. |
2679949-87-0 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
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